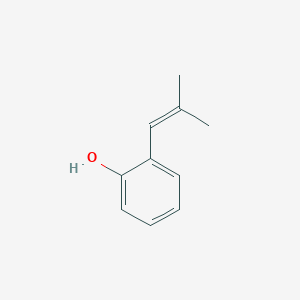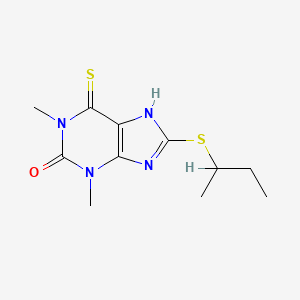![molecular formula C8H14O2 B14740958 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane CAS No. 5459-41-6](/img/structure/B14740958.png)
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane is an organic compound with a unique structure that includes an oxirane ring and a methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane typically involves the reaction of 2-methyl-2-propen-1-ol with an epoxidizing agent. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Scientific Research Applications
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound’s reactivity makes it useful in the development of advanced materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: A precursor in the synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane.
2-Methyl-2-propenyl oxirane: Similar structure but different reactivity due to the position of the oxirane ring.
Properties
CAS No. |
5459-41-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-9-5-8(3)6-10-8/h1,4-6H2,2-3H3 |
InChI Key |
VJADISYNWFFUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


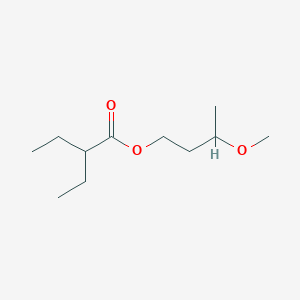


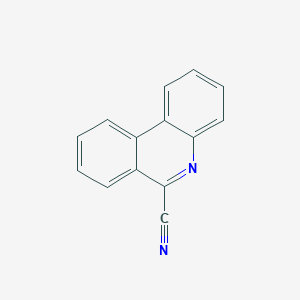
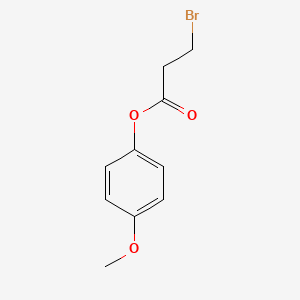
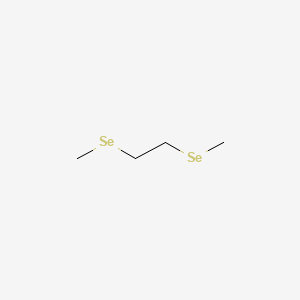

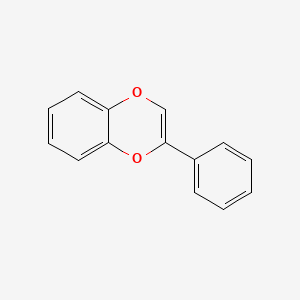
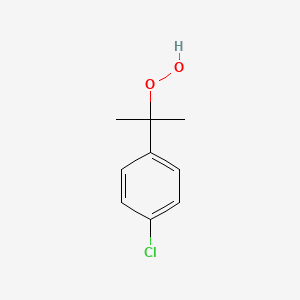
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
